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Compound of Interest

Compound Name: 2,2-Dimethyl-5-oxooctanal

Cat. No.: B15431198

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the
organic compound 2,2-Dimethyl-5-oxooctanal. Due to the limited availability of
experimentally-derived spectra for this specific molecule in public databases, this document
presents computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. These predictions offer valuable insights for the identification
and characterization of this compound. Additionally, this guide outlines generalized
experimental protocols for acquiring such spectra and a workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-Dimethyl-5-
oxooctanal. This data has been generated using computational chemistry models and should
be considered as an estimation. Experimental verification is recommended for confirmation.

Table 1: Predicted *H NMR Data for 2,2-Dimethyl-5-oxooctanal
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
9.4-9.6 Singlet 1H Aldehyde H (CHO)
) Methylene H (CH2)
25-27 Triplet 2H )
adjacent to ketone
] Methylene H (CH2)
23-25 Triplet 2H
alpha to aldehyde
15-17 Sextet 2H Methylene H (CH2)
: Gem-dimethyl H (2 x
1.1-1.2 Singlet 6H
CHs)
) Terminal methyl H
0.8-1.0 Triplet 3H
(CH5)
Table 2: Predicted 13C NMR Data for 2,2-Dimethyl-5-oxooctanal
Chemical Shift (ppm) Carbon Type Assighment
205 - 215 C=0 Ketone Carbonyl
200 - 205 C=0 Aldehyde Carbonyl
45 - 55 C Quaternary Carbon (C(CHs)z2)
Methylene Carbon adjacent to
40 - 50 CH:
ketone
Methylene Carbon alpha to
35-45 CH2
aldehyde
20-30 CH: Methylene Carbon
Gem-dimethyl Carbons (2 x
20-25 CHs
CHs)
10-15 CHs Terminal Methyl Carbon
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Table 3: Predicted IR Spectroscopy Data for 2,2-Dimethyl-5-oxooctanal

Wavenumber (cm~?) Intensity Assignment

2950 - 2850 Strong C-H Stretch (Aliphatic)
2750 - 2700 Medium C-H Stretch (Aldehyde)
1720 - 1740 Strong C=0 Stretch (Aldehyde)
1705 - 1725 Strong C=0 Stretch (Ketone)
1470 - 1450 Medium C-H Bend (Methylene)
1390 - 1370 Medium C-H Bend (Methyl)

Table 4: Predicted Mass Spectrometry Data for 2,2-Dimethyl-5-oxooctanal

miz Relative Intensity (%) Assighment

170 10 [M]* (Molecular lon)
141 30 [M - CHOJ*

113 40 [M - CaHo]*

99 100 [CH3CH2CH2CO]*
71 80 [CaH-O]*

57 90 [CaHo]*

43 60 [CHsCOJ*

Experimental Protocols

The following are generalized protocols for obtaining NMR, IR, and MS spectra. The specific

parameters may need to be optimized based on the instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the purified 2,2-Dimethyl-5-oxooctanal in
approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean, dry
NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if
not already present in the solvent.

e Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the
instrument to optimize the magnetic field homogeneity.

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. The
number of scans will depend on the sample concentration.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural
abundance of 13C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds)
are typically required. Proton decoupling is used to simplify the spectrum and improve signal-
to-noise.

o Data Processing: Process the acquired free induction decay (FID) signal by applying a
Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the peaks in
the *H NMR spectrum and identify the chemical shifts in both *H and 3C spectra relative to
the reference standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid 2,2-
Dimethyl-5-oxooctanal directly onto the ATR crystal. For a solid sample, a small amount of
the powder would be pressed firmly against the crystal.

o Background Spectrum: Record a background spectrum of the empty ATR accessory to
account for atmospheric and instrumental absorptions.

o Sample Spectrum: Record the IR spectrum of the sample. The instrument will automatically
subtract the background spectrum.

o Data Analysis: Identify the characteristic absorption bands and their corresponding functional
groups. The intensity, position, and shape of the peaks provide structural information.
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Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 2,2-Dimethyl-5-oxooctanal into the mass
spectrometer. Common techniques include direct infusion via a syringe pump or coupling the
spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for prior
separation.

lonization: lonize the sample molecules. Electron lonization (EIl) is a common technique for
volatile compounds, which typically results in extensive fragmentation. Softer ionization
techniques like Electrospray lonization (ESI) or Chemical lonization (CI) can be used to
observe the molecular ion more readily.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of ions as a function of their m/z ratio.

Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the
molecule. The molecular ion peak confirms the molecular weight of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for Spectroscopic Analysis.

¢ To cite this document: BenchChem. [Spectroscopic Data for 2,2-Dimethyl-5-oxooctanal: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15431198#spectroscopic-data-for-2-2-dimethyl-5-

oxooctanal-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15431198?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15431198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

